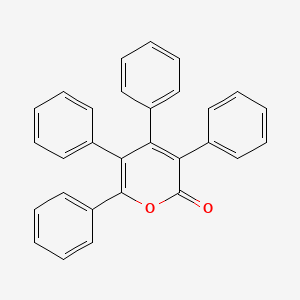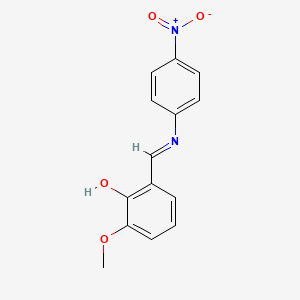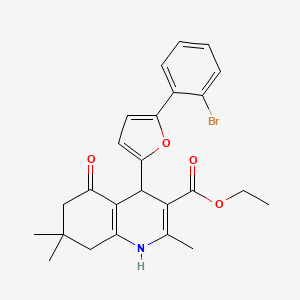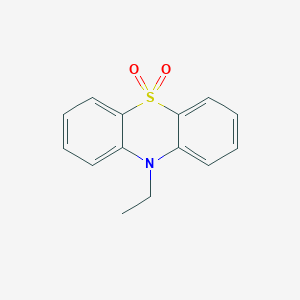
2,2-Dimethyl-2h-thiete 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2h-thiete 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C5H8O2S It is characterized by a highly strained four-membered ring structure, which includes a sulfur atom and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2h-thiete 1,1-dioxide can be synthesized through a pyridine-mediated [2 + 2] annulation reaction. This method involves the reaction of sulfonyl chlorides with dialkyl acetylenedicarboxylates. Pyridine serves as both a base and a nucleophilic catalyst in this reaction. The process begins with the elimination of HCl from sulfonyl chlorides to generate sulfenes, which then nucleophilically attack the dialkyl acetylenedicarboxylates. This is followed by an intramolecular cyclization and isomerization to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and efficient reaction conditions makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2h-thiete 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2h-thiete 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2h-thiete 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s highly strained ring structure makes it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2-Dimethyl-2h-thiete 1,1-dioxide can be compared with other similar compounds, such as:
- 2-Methyl-2h-thiete 1,1-dioxide
- 4-Methyl-2h-thiete 1,1-dioxide
- 2,2-Dimethyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
These compounds share similar structural features but differ in their substituents and ring systemsThis compound is unique due to its specific combination of substituents and ring strain, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
22525-84-4 |
|---|---|
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2,2-dimethylthiete 1,1-dioxide |
InChI |
InChI=1S/C5H8O2S/c1-5(2)3-4-8(5,6)7/h3-4H,1-2H3 |
Clave InChI |
QHVXKDLRVSYBIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CS1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
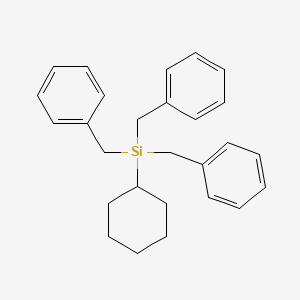
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)

